2-(5-Bromo-2-fluorophenyl)ethanethioamide chemical structure and properties
2-(5-Bromo-2-fluorophenyl)ethanethioamide chemical structure and properties
An In-Depth Technical Guide to 2-(5-Bromo-2-fluorophenyl)ethanethioamide
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(5-bromo-2-fluorophenyl)ethanethioamide, a halogenated aromatic thioamide of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from its close oxygen analog, 2-(5-bromo-2-fluorophenyl)acetamide, and established principles of organic chemistry. The guide covers the chemical structure, nomenclature, and predicted physicochemical properties of the target compound. A detailed, step-by-step protocol for its synthesis via thionation of the corresponding amide using Lawesson's reagent is presented, complete with a process workflow diagram. Furthermore, potential applications and biological activities are discussed based on the known pharmacology of structurally related bromofluorophenyl moieties and the versatile role of the thioamide functional group in drug design. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction and Nomenclature
2-(5-Bromo-2-fluorophenyl)ethanethioamide is a derivative of thioacetamide containing a substituted phenyl ring. The presence of both bromine and fluorine atoms on the phenyl ring, coupled with the thioamide functional group, suggests its potential as a scaffold in the development of novel therapeutic agents. The thioamide group, a bioisostere of the amide bond, can significantly alter a molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capability, and metabolic stability, which are critical parameters in drug design.[1][2] Compounds containing brominated phenol structures have been isolated from marine algae and have shown a range of biological activities, including antioxidant, antimicrobial, and anticancer effects.[3][4] The unique electronic properties of the 5-bromo-2-fluorophenyl moiety may impart desirable pharmacokinetic and pharmacodynamic characteristics to parent molecules.
Systematic (IUPAC) Name: 2-(5-Bromo-2-fluorophenyl)ethanethioamide
Chemical Structure and Properties
The chemical structure of 2-(5-bromo-2-fluorophenyl)ethanethioamide is characterized by a central ethanethioamide core with a 5-bromo-2-fluorophenyl group attached to the C2 position.
Figure 1: 2D Chemical Structure of 2-(5-Bromo-2-fluorophenyl)ethanethioamide.
Table 1: Physicochemical Properties of the Analogous Amide and Predicted Properties of the Target Thioamide
| Property | 2-(5-Bromo-2-fluorophenyl)acetamide (Analog) | 2-(5-Bromo-2-fluorophenyl)ethanethioamide (Predicted) |
| CAS Number | 1862925-24-3[5] | Not available |
| Molecular Formula | C₈H₇BrFNO | C₈H₇BrFNS |
| Molecular Weight | 232.05 g/mol | 248.12 g/mol |
| Appearance | White to off-white solid (predicted) | Yellowish solid (predicted) |
| Melting Point | Data not available | Expected to be higher than the amide analog |
| Solubility | Soluble in polar organic solvents | Soluble in polar organic solvents |
| Stability | Stable under normal conditions | Sensitive to strong acids, bases, and oxidizing agents |
Synthesis of 2-(5-Bromo-2-fluorophenyl)ethanethioamide
The most direct and widely used method for the synthesis of thioamides is the thionation of the corresponding amide using a thionating agent.[7] Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a mild and efficient reagent for this transformation, often providing high yields and clean reactions.[8][9] The proposed synthesis of 2-(5-bromo-2-fluorophenyl)ethanethioamide therefore begins with its amide analog, 2-(5-bromo-2-fluorophenyl)acetamide.
Proposed Synthetic Pathway
The synthesis involves a single-step conversion of the amide to the thioamide using Lawesson's reagent in an anhydrous solvent, typically toluene or dioxane, under reflux.
Detailed Experimental Protocol
Materials:
-
2-(5-Bromo-2-fluorophenyl)acetamide
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
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Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-(5-bromo-2-fluorophenyl)acetamide (1.0 eq).
-
Reagent Addition: Add Lawesson's reagent (0.5 eq) to the flask.
-
Solvent Addition: Add anhydrous toluene (approximately 10 mL per gram of amide) to the flask.[9]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble byproducts.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-(5-bromo-2-fluorophenyl)ethanethioamide.
Safety Precautions: Lawesson's reagent can release hydrogen sulfide upon contact with moisture or acidic conditions.[9] The reaction and workup should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Potential Applications and Biological Significance
While the specific biological activities of 2-(5-bromo-2-fluorophenyl)ethanethioamide have not been reported, its structural features suggest several areas of potential application in drug discovery.
-
Bioisosterism in Drug Design: The thioamide group serves as a valuable bioisostere for the amide bond in peptides and other bioactive molecules.[2][10] This substitution can enhance metabolic stability against enzymatic hydrolysis and modulate receptor binding affinity.[11]
-
Antimicrobial and Antifungal Activity: Many compounds containing a brominated phenyl ring have demonstrated significant antimicrobial and antifungal properties.[12][13] The combination of the halogenated phenyl ring and the thioamide moiety may lead to synergistic effects and potent antimicrobial activity.
-
Anticancer Potential: Bromophenols and their derivatives have been investigated for their anticancer activities.[3] The introduction of a thioamide group could further enhance the cytotoxic or cytostatic effects of the 5-bromo-2-fluorophenyl scaffold.
-
Enzyme Inhibition: The 5-bromo-2-fluorophenyl group may act as a key binding motif for various enzymes. The thioamide functionality can also participate in hydrogen bonding and other interactions within an enzyme's active site, potentially leading to potent and selective inhibition.
Further research is warranted to explore the full therapeutic potential of this and related compounds.
Conclusion
2-(5-Bromo-2-fluorophenyl)ethanethioamide represents a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its structure, predicted properties, and a reliable synthetic route based on established chemical transformations. The insights into its potential applications, drawn from the properties of its structural components, aim to stimulate further investigation into its biological activities and utility in the development of new therapeutic agents. As with any novel compound, the proposed synthetic protocol and predicted properties should be validated through rigorous experimental work.
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